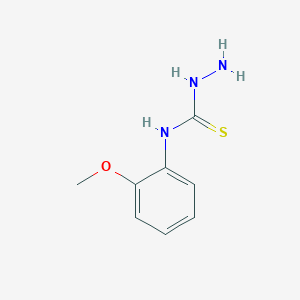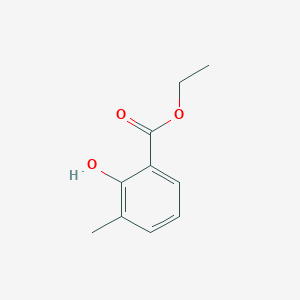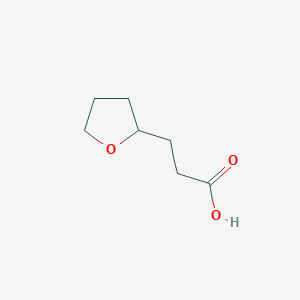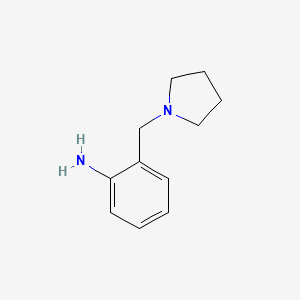![molecular formula C9H7Cl2N3OS B1331424 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine CAS No. 84333-09-5](/img/structure/B1331424.png)
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine, also known as 5-DCPTA, is an organic compound that has been used in various scientific research applications. It is a derivative of the thiadiazole class of compounds and has been used in the synthesis of various compounds for use in biological and chemical research. 5-DCPTA has also been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
科学的研究の応用
Antimicrobial Applications
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine: may have antimicrobial properties due to its structural similarity to triclosan, a well-known antimicrobial agent. Triclosan’s effectiveness against a range of bacteria and its incorporation into various consumer products suggest that our compound could also be used in hand soaps, toothpaste, and deodorants, potentially enhancing their antibacterial efficacy .
Environmental Impact and Degradation
The environmental occurrence and degradation pathways of related compounds like triclosan have been extensively studied. Given its structural resemblance, 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine could be investigated for its environmental stability, degradation products, and potential accumulation in ecosystems .
Pharmaceutical Development
Heterocycles like 1,2,4-triazoles are prominent in pharmaceuticals, exhibiting antibacterial, antituberculosis, antiviral, and anticancer properties. The presence of a 1,3,4-thiadiazol ring in our compound could imply similar pharmacological activities, making it a candidate for drug development .
Synthesis of New Heterocycles
The compound can serve as a precursor for synthesizing new heterocycles, which are crucial in developing drugs with various biological activities. Its reaction with other organic molecules could lead to the creation of novel compounds with potential therapeutic applications .
Antifungal and Antiviral Properties
1,2,4-Triazole derivatives are known for their antifungal and antiviral properties. As such, 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine could be explored for its efficacy against fungal infections and viruses, contributing to the treatment of diseases like candidiasis and viral infections .
Catalysis and Chemical Reactions
The compound could act as a catalyst or a reactant in chemical reactions, particularly in the synthesis of other complex organic molecules. Its unique structure might facilitate certain reactions that are difficult to achieve with other catalysts or reactants .
作用機序
Target of Action
It is suggested that this compound may have herbicidal and fungicidal activities . This implies that its targets could be specific enzymes or proteins essential for the growth and development of certain plants and fungi.
Mode of Action
Based on its potential herbicidal and fungicidal activities , it can be inferred that this compound might interfere with the normal biological processes of plants and fungi, leading to their death or growth inhibition.
Biochemical Pathways
As a potential herbicide and fungicide , it is likely that this compound disrupts key biochemical pathways in plants and fungi, such as those involved in cell division, protein synthesis, or metabolic processes.
Result of Action
Given its potential herbicidal and fungicidal activities , it can be inferred that this compound may cause cellular damage or metabolic disruption in targeted organisms, leading to their death or growth inhibition.
特性
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3OS/c10-5-1-2-7(6(11)3-5)15-4-8-13-14-9(12)16-8/h1-3H,4H2,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSLKQLOFRYRTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1331346.png)










